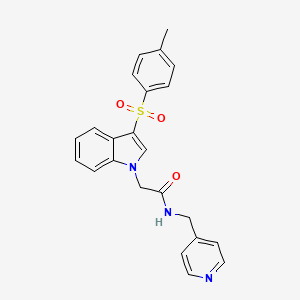

N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Description

N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure comprises:

- Indole core: A 1H-indole substituted at the 3-position with a tosyl (p-toluenesulfonyl) group.

- Acetamide linkage: Connects the indole moiety to a pyridin-4-ylmethyl group via a methylene bridge.

Properties

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(pyridin-4-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-17-6-8-19(9-7-17)30(28,29)22-15-26(21-5-3-2-4-20(21)22)16-23(27)25-14-18-10-12-24-13-11-18/h2-13,15H,14,16H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNAACZHWWDDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic compound belonging to the acetamide class, characterized by its unique structural features including a pyridine ring, an indole moiety, and a tosyl group. This structural complexity suggests potential interactions with various biological targets, making it a candidate for medicinal chemistry research.

Chemical Structure

The chemical structure can be represented as follows:

Biological Activity

Research indicates that N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide exhibits significant biological activities, particularly in the context of antiallergic and anti-inflammatory applications. The presence of both pyridine and indole rings suggests mechanisms of action that may involve modulation of immune responses.

- Histamine Release Inhibition : Studies have shown that this compound can inhibit histamine release from mast cells, which is crucial in allergic reactions.

- Cytokine Production Modulation : It has been observed to affect cytokine production from T-helper cells, indicating potential anti-inflammatory properties.

Comparative Analysis of Similar Compounds

A comparative analysis with structurally similar compounds reveals unique properties of N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide:

| Compound Name | Structure Highlights | Biological Activity | Uniqueness |

|---|---|---|---|

| N-(pyridin-4-yl)-(indol-3-yl)acetamide | Contains a pyridine and indole | Antiallergic properties | Lacks tosyl group |

| 5-Hydroxyindoleacetic acid | Indole derivative with hydroxyl group | Neurotransmitter metabolism | Different functional groups |

| 3-Tosylindole | Indole with tosyl group only | Antimicrobial activity | No acetamide functionality |

This table highlights the unique combination of structural elements in N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, which may enhance its interaction with biological targets compared to simpler derivatives.

Antiallergic Applications

In a study focusing on antiallergic properties, derivatives similar to N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide demonstrated potent inhibition of histamine release in vitro. This suggests potential therapeutic applications for allergic conditions such as asthma and rhinitis .

Anti-inflammatory Properties

Further research has indicated that this compound may also serve as an anti-inflammatory agent. In vitro assays showed reduced cytokine production in immune cells treated with N-(pyridin-4-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, supporting its use in inflammatory diseases .

Comparison with Similar Compounds

Pyridazin-3(2H)-one Acetamide Derivatives (FPR Agonists)

Key Compounds :

- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (mixed FPR1/FPR2 agonist)

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (specific FPR2 agonist)

Structural Differences :

- Core : Pyridazin-3(2H)-one vs. indole.

- Substituents : Methoxybenzyl groups vs. tosyl and pyridin-4-ylmethyl groups.

Functional Insights :

- Pyridazinone derivatives activate calcium mobilization and neutrophil chemotaxis via FPR2 . The methoxybenzyl substituents modulate receptor specificity, with para-substitution favoring FPR2 selectivity. By contrast, the target compound’s tosyl group may enhance steric bulk and alter binding kinetics.

Benzothiazole Acetamide Derivatives (Patent EP3348550A1)

Examples :

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide

- N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

Structural Differences :

- Core : Benzothiazole vs. indole.

- Substituents : Trifluoromethyl and aryl groups (methoxy, chloro) vs. tosyl and pyridin-4-ylmethyl.

Electronic Effects :

- The trifluoromethyl group is strongly electron-withdrawing, similar to the tosyl group. However, aryl substituents like methoxy (electron-donating) or chloro (electron-withdrawing) influence solubility and target affinity differently. The target compound’s tosyl group may confer greater metabolic stability compared to halogenated analogs .

Pyridine-Based Acetamides (Catalog of Pyridine Compounds, 2017)

Examples :

- N-(4-Hydroxy-5-iodopyridin-3-yl)acetamide (HB687 series)

- N-(3-hydroxy-2-iodopyridin-4-yl)acetamide

Structural Differences :

- Core : Simple pyridine vs. indole.

- Substituents : Hydroxy, iodine, or trimethylsilyl groups vs. tosyl and pyridin-4-ylmethyl.

Physicochemical Properties :

- The target compound’s pyridin-4-ylmethyl group may enhance water solubility compared to iodinated derivatives .

Example :

- N-(3-acetyl-1-benzyl-1H-indol-2-yl)acetamide (1l)

Structural Differences :

- Substitution Position : Tosyl at indole 3-position vs. acetyl at 3-position and benzyl at 1-position.

- Functional Groups : Tosyl (sulfonyl) vs. acetyl (carbonyl).

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.